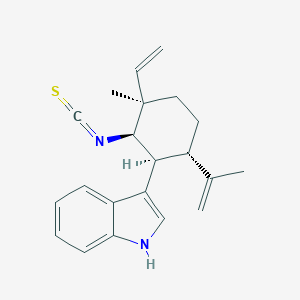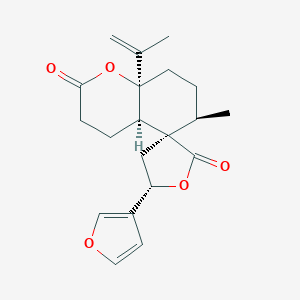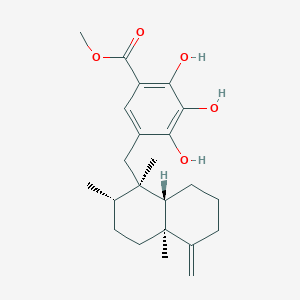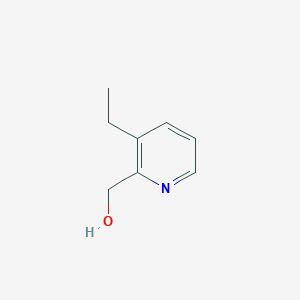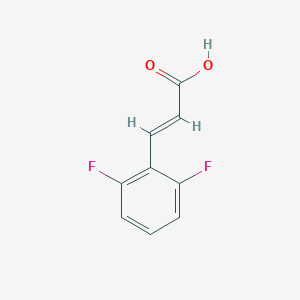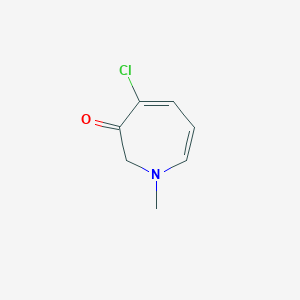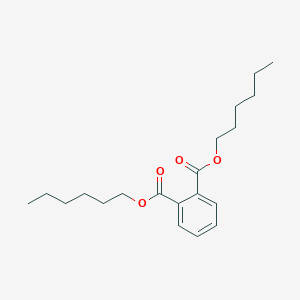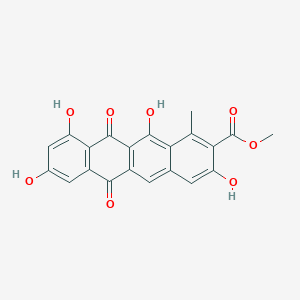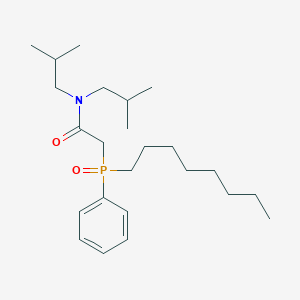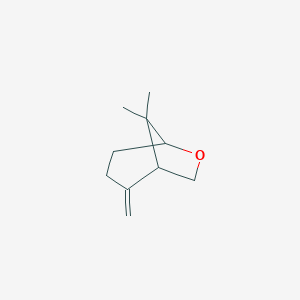
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate (BSDC) is a chemical compound that is widely used in scientific research. It is a derivative of cyclohexene and is known for its unique properties that make it an ideal compound for various applications.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also act by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is also known to be toxic and should be handled with care. In addition, it may react with other compounds in the lab, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for research on Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. One area of interest is the development of new drugs based on the structure of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. Another area of interest is the investigation of the mechanism of action of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate and its effects on various biological processes. In addition, there is a need for further research on the toxicity and safety of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate, particularly in the context of its use as a reagent in lab experiments.
Métodos De Síntesis
The synthesis of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate involves the reaction of cyclohexene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The resulting compound is then treated with diethyl oxalate to yield Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with air or moisture.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids and esters. It is also used as a precursor in the synthesis of various drugs and pharmaceuticals. In addition, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the development of new drugs.
Propiedades
Número CAS |
106450-27-5 |
|---|---|
Nombre del producto |
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate |
Fórmula molecular |
C14H26O4Si2 |
Peso molecular |
314.52 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26O4Si2/c1-19(2,3)17-13(15)11-9-7-8-10-12(11)14(16)18-20(4,5)6/h7-8,11-12H,9-10H2,1-6H3 |
Clave InChI |
IUYIMIRXPQJKLT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C1CC=CCC1C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC(=O)C1CC=CCC1C(=O)O[Si](C)(C)C |
Sinónimos |
Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
